molecular formula C17H14O2 B14284208 (9H-Fluoren-9-YL)methyl prop-2-enoate CAS No. 138981-57-4

(9H-Fluoren-9-YL)methyl prop-2-enoate

Cat. No.: B14284208
CAS No.: 138981-57-4
M. Wt: 250.29 g/mol
InChI Key: RCRPQLXMTJIDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-YL)methyl prop-2-enoate is a fluorenylmethyl (Fmoc)-protected acrylate ester. The Fmoc group, derived from fluorene, is widely recognized in organic synthesis for its role as a base-labile protecting group, particularly in peptide synthesis . This compound combines the UV-active fluorenyl moiety with the reactive acrylate ester functionality, making it valuable in applications requiring photolabile protection or polymerization precursors. Its structure comprises a fluorenylmethyl group linked via an ester bond to prop-2-enoic acid (acrylic acid), yielding a molecular formula of C₁₇H₁₄O₂ (calculated based on fluorene: C₁₃H₁₀, methyl: CH₂, and acrylate: C₃H₃O₂).

Properties

CAS No.

138981-57-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl prop-2-enoate

InChI

InChI=1S/C17H14O2/c1-2-17(18)19-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,1,11H2

InChI Key

RCRPQLXMTJIDRN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl prop-2-enoate typically involves the esterification of fluorenylmethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (9H-Fluoren-9-YL)methyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-YL)methyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and reactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Key Functional Group Applications
(9H-Fluoren-9-YL)methyl prop-2-enoate Fmoc-O-CO-CH₂CH₂ Acrylate ester Polymerization, photolabile protecting groups
Fmoc-protected amino acids Fmoc-NH-CH(R)-COO⁻ Carbamate Solid-phase peptide synthesis (SPPS)
Methyl prop-2-enoate CH₃-O-CO-CH₂CH₂ Acrylate ester Industrial polymer production
(9H-Fluoren-9-YL)methyl carbamates Fmoc-O-CO-NR₂ Carbamate Amine protection in organic synthesis

Key Differences:

  • Reactivity: The acrylate ester in (9H-Fluoren-9-YL)methyl prop-2-enoate enables radical polymerization, unlike Fmoc carbamates, which are tailored for amine protection .
  • Deprotection : Fmoc groups are removed under basic conditions (e.g., piperidine), whereas methyl acrylate lacks such selective cleavage .
  • Spectroscopy : The vinyl protons (δ 5.8–6.5 ppm) in the acrylate moiety distinguish it from Fmoc carbamates, which exhibit fluorenyl aromatic peaks at δ 7.3–7.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.